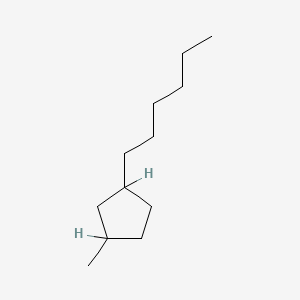
1-Hexyl-3-methylcyclopentane
Overview
Description
1-Hexyl-3-methylcyclopentane is an organic compound with the molecular formula C12H24 . It has a molecular weight of 168.32 . It is predicted to be a colorless liquid with a hydrocarbon-like odor .
Synthesis Analysis
The synthesis of 1-Hexyl-3-methylcyclopentane can be achieved through the cracking reaction of cyclopentyl sulfide, but the specific process conditions need to be determined according to the actual situation .Molecular Structure Analysis
The molecular structure of 1-Hexyl-3-methylcyclopentane consists of a cyclopentane ring with a hexyl (six carbon chain) and a methyl (one carbon) group attached . The exact positions and orientations of these groups can be determined through further structural analysis.Physical And Chemical Properties Analysis
1-Hexyl-3-methylcyclopentane is predicted to have a boiling point of 215.2±7.0 °C and a density of 0.792±0.06 g/cm3 .Scientific Research Applications
Carbonium Ion Formation and Stability
1-Hexyl-3-methylcyclopentane and its derivatives play a significant role in the study of stable carbonium ions. Olah et al. (1967) examined the formation and stability of the 1-methylcyclopentyl cation, a closely related ion, using various cyclopentane and cyclohexane derivatives. Their work contributes to the understanding of carbonium ion stability and hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
Thermodynamics of Cyclopentane Derivatives
McCullough et al. (1959) focused on the thermodynamic properties of cyclopentane and its derivatives, including methylcyclopentane and dimethylcyclopentane. Their work using vapor-flow calorimetry helps in understanding the thermodynamics of these compounds, which are relevant to the study of 1-Hexyl-3-methylcyclopentane (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).
Catalysis and Reaction Mechanisms
The conversion of methylcyclopentane to hexanes over platinum catalysts has been studied extensively. Zhao et al. (2012) and Zaera et al. (1986) explored the mechanisms of these reactions, providing insights into the catalytic processes that could be applicable to 1-Hexyl-3-methylcyclopentane and its derivatives (Zhao, Moskaleva, & Rösch, 2012); (Zaera, Godbey, & Somorjai, 1986).
Radical Rearrangement and Isotope Effects
Quirk and Lea (1976) studied the rearrangement of hex-5-enyl radical intermediates, examining the formation of methylcyclopentane and 1-hexene. These findings are relevant to the understanding of radical reactions involving 1-Hexyl-3-methylcyclopentane (Quirk & Lea, 1976).
Ethylene Tetramerisation and Formation of C6 Cyclic Products
Overett et al. (2005) investigated the selective tetramerisation of ethylene to 1-octene, forming C6 cyclic products such as methylenecyclopentane and methylcyclopentane. This research contributes to the understanding of cyclic compound formation, which can include 1-Hexyl-3-methylcyclopentane (Overett, Blann, Bollmann, Dixon, Haasbroek, Killian, Maumela, McGuinness, & Morgan, 2005).
Particle Size Effect in Catalysis
Valant et al. (2018) explored the impact of platinum particle size on the hydrogenolysis of methylcyclopentane, which has implications for the catalytic processes involving 1-Hexyl-3-methylcyclopentane (Valant, Drault, Maleix, Comminges, Beauchet, Batonneau, Pirault‐Roy, Especel, & Epron, 2018).
Safety And Hazards
1-Hexyl-3-methylcyclopentane has low toxicity but is still volatile . It should be handled with care to avoid excessive inhalation . It should be kept away from fire and high temperatures to prevent the generation of volatile substances that could cause a fire . After skin contact, it should be rinsed immediately with plenty of water . If it comes into contact with the eyes, they should be rinsed immediately with plenty of water and medical attention should be sought .
properties
IUPAC Name |
1-hexyl-3-methylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYHSGAVPPRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337689 | |
| Record name | 1-Hexyl-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-methylcyclopentane | |
CAS RN |
61142-68-5 | |
| Record name | 1-Hexyl-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



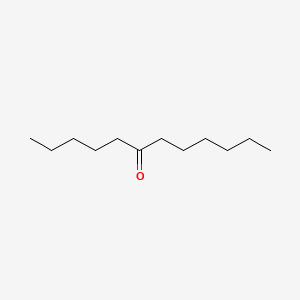

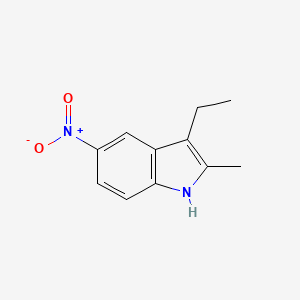
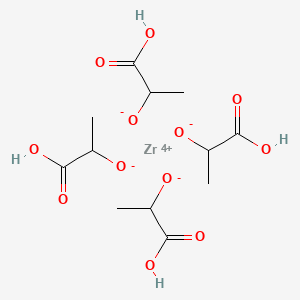

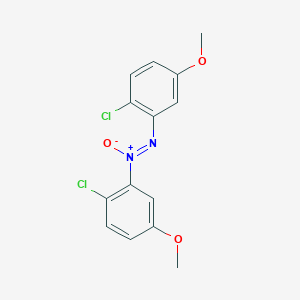
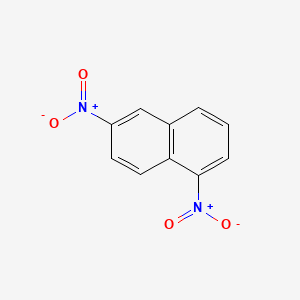
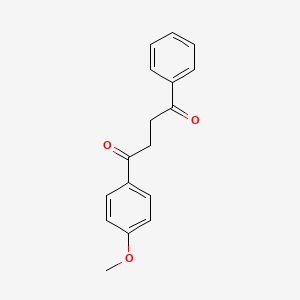
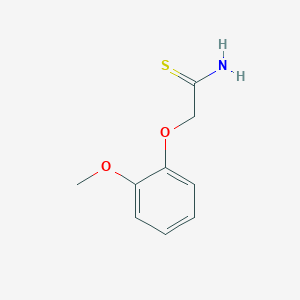
![2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054497.png)
![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)
![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)